molecular formula C16H9Cl3N2OS B2796221 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 306289-47-4

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2796221
CAS No.: 306289-47-4
M. Wt: 383.67
InChI Key: IAKXTASBXOWEPN-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C16H9Cl3N2OS and its molecular weight is 383.67. The purity is usually 95%.
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Biological Activity

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₇Cl₃N₂OS
  • CAS Number : 335387-29-6
  • Molecular Weight : 321.61 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing thiazole rings have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain thiazole-based compounds effectively inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) through targeted inhibition of specific kinases such as EGFR and HER-2 .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. A recent study evaluated thiazole derivatives against various microbial strains, revealing moderate to high efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the 3,4-dichlorophenyl group was associated with enhanced antibacterial activity .

The biological mechanisms underlying the activity of this compound appear to involve:

  • Enzyme Inhibition : The compound acts as an inhibitor of kinases involved in cancer cell signaling pathways.
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties that may contribute to their anticancer effects.

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities. The lead compound demonstrated significant inhibition of cell proliferation in breast cancer models with an IC50 value indicating potent activity .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of thiazole derivatives against various pathogens. The results showed that certain compounds exhibited IC50 values lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAnticancer5.0
Compound BAntimicrobial10.0
Compound CAntioxidant15.0

Properties

IUPAC Name

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2OS/c17-11-4-2-1-3-10(11)15(22)21-16-20-14(8-23-16)9-5-6-12(18)13(19)7-9/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKXTASBXOWEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.